Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-
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Overview
Description
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is a complex organic compound that features a benzaldehyde core substituted with a bromine atom and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Shares the bromine substitution but lacks the pyrimidinyl group.
5-Bromo-2-methoxybenzaldehyde: Similar bromine substitution with a methoxy group instead of the pyrimidinyl group.
Uniqueness
Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated benzaldehyde derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
927988-73-6 |
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Molecular Formula |
C18H13BrN2O2 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
5-bromo-2-(2-methyl-6-phenylpyrimidin-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C18H13BrN2O2/c1-12-20-16(13-5-3-2-4-6-13)10-18(21-12)23-17-8-7-15(19)9-14(17)11-22/h2-11H,1H3 |
InChI Key |
MZWPUNYKRHBEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Br)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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